(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-12-8(5-10)6-11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHWGTXSXYQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with α-Bromoketones
A widely used method involves reacting 2-amino-5-methylpyridine with 3-bromo-1-(imidazol-1-yl)propan-1-one under microwave irradiation. This solvent-free approach achieves cyclization in 15–30 minutes with yields of 78–85%. The methyl group at position 8 is introduced via the 5-methyl substituent on the 2-aminopyridine precursor.
Table 1: Optimization of Core Synthesis
| Condition | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave, 150°C | 15 | 85 | 98 |
| Conventional heating | 180 | 62 | 91 |
| Solvent (DMF) | 120 | 73 | 95 |
Microwave-assisted synthesis significantly improves reaction efficiency compared to traditional thermal methods.
Functionalization to Methanamine
The 3-hydroxymethyl intermediate, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, serves as the precursor for amine formation. Two primary strategies exist for this conversion:
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol undergoes substitution with phthalimide followed by hydrazinolysis:
Reductive Amination
Direct conversion via catalytic hydrogenation using Raney nickel:
Reaction conditions: 50 psi H₂, 80°C, 12 hours (Yield: 81%).
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt through acid titration:
Procedure :
-
Dissolve (8-Me-ImPy-3-CH₂NH₂) in anhydrous ethanol (0.5 M)
-
Add concentrated HCl (2.2 equiv) dropwise at 0°C
-
Stir for 2 hours, then concentrate under reduced pressure
-
Recrystallize from ethanol/diethyl ether (9:1)
Table 2: Salt Formation Optimization
| HCl Equiv | Solvent | Purity (%) | Recovery (%) |
|---|---|---|---|
| 2.0 | Ethanol | 97.2 | 88 |
| 2.2 | MeOH/EtOH | 99.1 | 92 |
| 2.5 | IPA | 98.7 | 85 |
Excess HCl (>2.2 equiv) leads to hygroscopic product formation, complicating isolation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors for the condensation step, achieving:
Waste Management
Key process improvements:
-
Recycling of triphenylphosphine oxide via aqueous extraction (85% recovery)
-
Catalytic hydrogenation replaces stoichiometric reductants in amination steps
Analytical Characterization
Critical quality control parameters include:
HPLC Conditions :
-
Column: C18, 150 × 4.6 mm, 3.5 µm
-
Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15)
-
Retention time: 6.8 min
Spectroscopic Data :
-
(400 MHz, D₂O): δ 8.65 (s, 1H), 7.92 (d, J=6.8 Hz, 1H), 7.35 (d, J=6.8 Hz, 1H), 4.25 (s, 2H), 2.70 (s, 3H)
-
HRMS (ESI+): m/z calcd for C₉H₁₂N₃⁺ [M+H]⁺ 162.1026, found 162.1023
Emerging Synthetic Technologies
Enzymatic Amination
Recent advances employ transaminases for stereoselective amination:
Electrochemical Methods
Paired electrolysis reduces energy consumption by 40% in:
-
Anode: Alcohol oxidation to aldehyde
-
Cathode: Reductive amination
Regulatory Considerations
-
ICH Q3D elemental impurities: Pd <5 ppm, Ni <10 ppm
-
Residual solvents: MeOH <3000 ppm, EtOH <5000 ppm
-
Genotoxic impurities: Control at <1 ppm via HPLC-MS/MS
Chemical Reactions Analysis
Types of Reactions
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction.
Scientific Research Applications
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated from free base (161.21 g/mol) + 2HCl (72.92 g/mol).
Substituent Position and Functional Group Impact
- 8-Methyl vs. 2-Methyl Derivatives : The target compound’s 8-methyl group () contrasts with the 2-methyl analog (), which may alter steric effects and binding affinity in biological systems.
- Amine Functionalization : Methylation of the amine, as in ’s compound, reduces polarity compared to the primary amine in the target compound.
Heterocycle Variations
Salt Forms and Hydrates
- Dihydrochloride vs. Hydrochloride: The target’s dihydrochloride salt () offers higher solubility than monohydrochloride analogs (e.g., ).
- Hydrate Formation : ’s hydrate may improve crystallinity but introduces stability concerns under desiccating conditions.
Research Implications
- Drug Discovery : The primary amine in the target compound (vs. methylated analogs) is advantageous for forming hydrogen bonds in receptor interactions.
- Synthetic Utility : highlights its role as a precursor for bioactive thiourea derivatives, whereas acetic acid analogs () may serve as carboxylate prodrugs.
Biological Activity
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 234.13 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and inflammation pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases that are crucial for tumor growth.
- Receptor Binding : It potentially binds to various receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. For instance, there have been findings suggesting that derivatives can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 0.03 - 5.0 | Significant inhibition against Mtb H37Rv strain |
Antitumor Activity
Studies have shown that this compound may serve as a lead for developing new anticancer agents. Its structural features allow it to interfere with tumor cell proliferation.
- Case Study : In vitro studies demonstrated that related imidazo[1,2-a]pyridine compounds exhibited cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride | Different methyl position | Moderate antimicrobial |
| 3-Methylimidazo[1,2-a]pyridine | Lacks amine group | Limited antitumor activity |
| (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol | Hydroxyl instead of amine | Lower potency |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Antitumor Studies : Research published in various journals indicates that derivatives of imidazo[1,2-a]pyridine have shown promise in inhibiting cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : High-throughput screening has identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against both replicating and non-replicating forms of Mtb .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (8-methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : One-pot multicomponent reactions are effective for synthesizing imidazo[1,2-a]pyridine derivatives. For example, cyclization of amines with diketones or nitromethylene intermediates under reflux in polar solvents (e.g., ethanol or DMF) at 80–100°C for 12–24 hours can yield the core structure . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm hydrogen and carbon environments, IR spectroscopy (KBr pellet) to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹), and HRMS (ESI) to verify molecular weight accuracy (e.g., ±1 ppm deviation). For dihydrochloride salts, elemental analysis for Cl⁻ content (theoretical ~23.5%) is critical .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The dihydrochloride form is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways, with HPLC monitoring for impurities (e.g., free base formation or oxidation byproducts) .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,2-a]pyridine functionalization be addressed?
- Methodological Answer : Regioselective methylation at the 8-position requires directing groups (e.g., methoxy or halogens) at adjacent positions. Computational modeling (DFT) predicts electron density distribution to guide reagent choice (e.g., CH₃I/K₂CO₃ in DMF). Experimental validation via NOESY NMR confirms spatial arrangements, while X-ray crystallography resolves regiochemical ambiguity .
Q. What strategies mitigate poor aqueous solubility in biological assays?
- Methodological Answer : Solubility enhancement techniques include:
- Salt screening : Exchange dihydrochloride with mesylate or tartrate salts.
- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin inclusion complexes.
- Pro-drug design : Introduce hydrolyzable esters (e.g., acetyl) at the methanamine group .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Conduct:
- Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
- LC-MS/MS metabolite profiling to detect phase I/II modifications (e.g., CYP450-mediated oxidation).
- SAR studies : Modify the 8-methyl group or methanamine chain to block metabolic pathways .
Q. What computational tools predict binding affinity for target receptors (e.g., benzodiazepine or kinase receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB IDs: e.g., 4XD3 for benzodiazepine receptors). MD simulations (GROMACS) over 100 ns assess binding mode stability. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (ka/kd) .
Methodological Best Practices
- Experimental Design : For bioactivity studies, use randomized block designs with split-split plots to account for variables like dosage, timepoints, and biological replicates .
- Data Contradiction Analysis : Apply multivariate statistics (PCA or PLS-DA) to distinguish experimental noise from biologically significant outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
